molecular formula C8H20Cl3N5O B2765189 1-(2-(1H-1,2,4-Triazol-1-yl)ethyl)piperazine CAS No. 915922-87-1

1-(2-(1H-1,2,4-Triazol-1-yl)ethyl)piperazine

Cat. No. B2765189
CAS RN: 915922-87-1
M. Wt: 308.63
InChI Key: WIRWEUIIQNHQCY-UHFFFAOYSA-N
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Description

“1-(2-(1H-1,2,4-Triazol-1-yl)ethyl)piperazine” is a chemical compound with the empirical formula C8H20Cl3N5O and a molecular weight of 308.64 . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds containing three nitrogen atoms . These compounds are known for their ability to form hydrogen bonds with different targets, which can improve their pharmacokinetics, pharmacological, and toxicological properties .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “1-(2-(1H-1,2,4-Triazol-1-yl)ethyl)piperazine”, involves several steps. The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The process involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction .


Molecular Structure Analysis

The molecular structure of “1-(2-(1H-1,2,4-Triazol-1-yl)ethyl)piperazine” is confirmed by various spectroscopic techniques. For instance, the IR absorption spectra of related compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .


Chemical Reactions Analysis

The chemical reactions involving “1-(2-(1H-1,2,4-Triazol-1-yl)ethyl)piperazine” and its derivatives are complex and can lead to a variety of products. For example, these compounds can undergo reactions with various chemotherapeutic agents to kill cancer cells .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-(1H-1,2,4-Triazol-1-yl)ethyl)piperazine” include a solid form and a SMILES string of [H]O [H]. [H]Cl. [H]Cl. [H]Cl.N1 (CCN2CCNCC2)C=NC=N1 . The compound is also thermally stable .

Scientific Research Applications

Future Directions

The future directions for research on “1-(2-(1H-1,2,4-Triazol-1-yl)ethyl)piperazine” and its derivatives could involve further exploration of their synthesis, chemical reactions, and mechanisms of action. Additionally, more studies are needed to fully understand their pharmacokinetics, pharmacological, and toxicological properties. This could lead to the development of more effective and potent anticancer agents .

Mechanism of Action

Target of Action

The primary targets of 1-(2-(1H-1,2,4-Triazol-1-yl)ethyl)piperazine are involved in the biosynthesis of Strigolactone (SL), a type of plant hormone . The compound acts as an inhibitor of SL biosynthesis, affecting the growth and development of plants . In addition, it has been found to have promising anticancer activity, potentially interacting with the aromatase enzyme .

Mode of Action

1-(2-(1H-1,2,4-Triazol-1-yl)ethyl)piperazine interacts with its targets by forming hydrogen bonds . This interaction leads to the inhibition of SL biosynthesis, resulting in increased shoot branching and inhibition of seed germination in certain parasitic plants . In the context of cancer, the compound exhibits cytotoxic activity against certain cancer cell lines .

Biochemical Pathways

The compound affects the SL biosynthesis pathway in plants. SL biosynthesis starts with the isomerization of all-trans-β-carotene into 9-cis-β-carotene, followed by a series of reactions leading to the production of Carlactone (CL), a core precursor in SL biosynthesis . The compound inhibits this pathway, leading to increased shoot branching and inhibition of seed germination .

Pharmacokinetics

It is known that the compound’s ability to form hydrogen bonds with different targets can lead to the improvement of its pharmacokinetics, pharmacological, and toxicological properties .

Result of Action

The inhibition of SL biosynthesis by 1-(2-(1H-1,2,4-Triazol-1-yl)ethyl)piperazine results in increased shoot branching and inhibition of seed germination in certain parasitic plants . In the context of cancer, the compound exhibits cytotoxic activity against certain cancer cell lines, showing promising anticancer activity .

properties

IUPAC Name

1-[2-(1,2,4-triazol-1-yl)ethyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N5/c1-3-12(4-2-9-1)5-6-13-8-10-7-11-13/h7-9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNVDCISKBZNFOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCN2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(1H-1,2,4-Triazol-1-yl)ethyl)piperazine

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